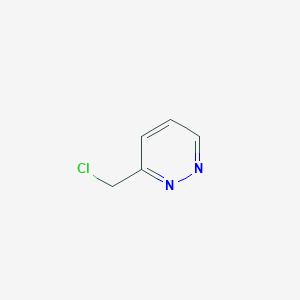

3-(Chloromethyl)pyridazine

Übersicht

Beschreibung

3-(Chloromethyl)pyridazine hydrochloride is a chemical compound with the CAS Number: 27349-66-2 . It has a molecular weight of 165.02 .

Synthesis Analysis

A synthetic method of 3-(chloromethyl)pyridine hydrochloride involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .Molecular Structure Analysis

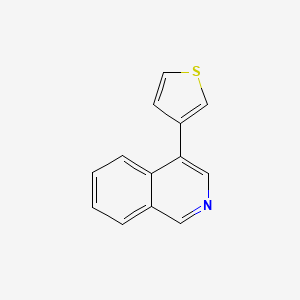

The molecular structure of 3-(Chloromethyl)pyridazine hydrochloride is represented by the linear formula C5H6Cl2N2 . The InChI key is LPKSYVXQAWQCSP-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyridazine derivatives, including 3-(Chloromethyl)pyridazine, have been found to participate in [3 + n] cycloaddition reactions . These reactions are one of the most important and efficient tools in the synthesis of heterocyclic rings .Physical And Chemical Properties Analysis

3-(Chloromethyl)pyridazine hydrochloride is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pyridazine derivatives, including “3-(Chloromethyl)pyridazine”, have emerged as privileged structures in medicinal chemistry . They have potential applications in medicinal chemistry due to their excellent chemistry .

Optoelectronics

“3-(Chloromethyl)pyridazine” and its derivatives have applications in optoelectronics . They are particularly used as fluorescent materials and sensors .

Cycloaddition Reactions

“3-(Chloromethyl)pyridazine” is involved in [3 + n] cycloaddition reactions . These reactions are one of the most important and efficient tools in the synthesis of heterocyclic rings .

Antimicrobial Activity

Pyridazine and pyridazinone derivatives, including “3-(Chloromethyl)pyridazine”, have shown a wide range of pharmacological activities such as antimicrobial activity .

Antidepressant Activity

“3-(Chloromethyl)pyridazine” has potential antidepressant activity . This makes it a compound of interest in the development of new antidepressant drugs .

Anti-hypertensive Activity

“3-(Chloromethyl)pyridazine” has shown anti-hypertensive activity . This means it could be used in the treatment of high blood pressure .

Anticancer Activity

“3-(Chloromethyl)pyridazine” has potential anticancer activity . It could be used in the development of new anticancer drugs .

Antiplatelet Activity

“3-(Chloromethyl)pyridazine” has shown antiplatelet activity . This means it could be used in the prevention of blood clots .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302-H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

Zukünftige Richtungen

Pyridazine derivatives, including 3-(Chloromethyl)pyridazine, have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications . Future research may focus on exploring these applications further .

Wirkmechanismus

Target of Action

3-(Chloromethyl)pyridazine, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities Pyridazine derivatives have been associated with a broad spectrum of activities, suggesting they may interact with multiple targets .

Mode of Action

It’s known that pyridazinone derivatives, which include 3-(chloromethyl)pyridazine, have been found to inhibit calcium ion influx, which is required for the activation of certain biological processes such as platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting they may influence multiple biochemical pathways . For instance, a pyridazin-3-carboxamide moiety is prominent in inhibitors of stearoyl-coenzyme A desaturase-1 (SCD), an enzyme that catalyzes the introduction of a double bond in the stearic acid chain of stearoyl-CoA to form oleoyl-CoA .

Pharmacokinetics

The pyridazine ring is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity, which can be important in drug-target interactions and may influence the compound’s bioavailability .

Result of Action

Given the wide range of pharmacological activities associated with pyridazinone derivatives, it’s likely that the compound’s action results in a variety of molecular and cellular effects .

Action Environment

It’s known that cooperative interactions in the second coordination sphere of pyridazine/pyridine containing complexes can increase their stability towards protonation .

Eigenschaften

IUPAC Name |

3-(chloromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCGCUQPXQOQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557820 | |

| Record name | 3-(Chloromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)pyridazine | |

CAS RN |

41227-72-9 | |

| Record name | 3-(Chloromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)